molecular formula C31H27N5O2 B12738930 Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- CAS No. 131604-13-2

Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl-

Cat. No.: B12738930
CAS No.: 131604-13-2
M. Wt: 501.6 g/mol
InChI Key: KJCGAWHUDKXEPA-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- is a complex organic compound with a unique structure that combines elements of piperazine, quinazoline, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the reaction with piperazine and phenyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline moiety to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, dihydroquinazoline compounds, and functionalized benzoyl-piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazoline moiety is known to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired therapeutic effects. The piperazine and benzoyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
  • Piperazine, 1-methyl-4-(1-oxo-3-(4-oxo-2-phenyl-3(4H)quinazolinyl)propyl)
  • Piperidine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)

Uniqueness

Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

CAS No.

131604-13-2

Molecular Formula

C31H27N5O2

Molecular Weight

501.6 g/mol

IUPAC Name

2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one

InChI

InChI=1S/C31H27N5O2/c37-30(35-21-19-34(20-22-35)26-11-5-2-6-12-26)24-15-17-25(18-16-24)33-36-29(23-9-3-1-4-10-23)32-28-14-8-7-13-27(28)31(36)38/h1-18,33H,19-22H2

InChI Key

KJCGAWHUDKXEPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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